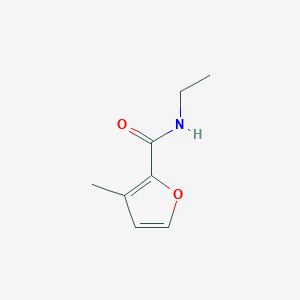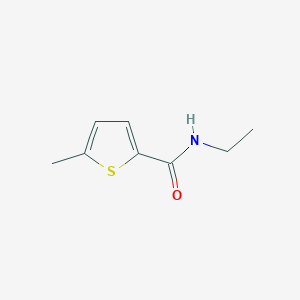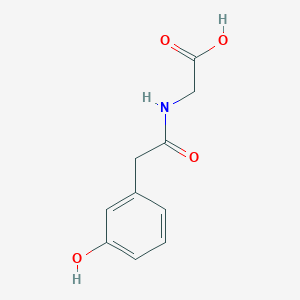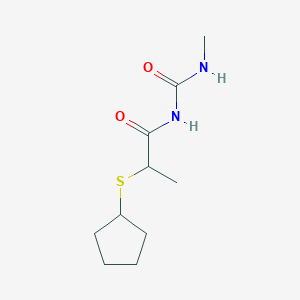![molecular formula C14H18N4O B7458498 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide](/img/structure/B7458498.png)
3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide, also known as PIMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PIMBA is a small molecule that belongs to the class of benzamides, and it has been synthesized using various methods. In
作用機序
The mechanism of action of 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide is not fully understood, but it has been shown to interact with various proteins and enzymes, including histone deacetylases, G protein-coupled receptors, and ion channels. 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide has been shown to modulate the activity of these proteins, leading to its biological effects.
Biochemical and Physiological Effects:
3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic effects. 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide has also been shown to regulate the expression of various genes and proteins involved in cell signaling pathways.
実験室実験の利点と制限
3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide has several advantages for lab experiments, including its small size, stability, and ability to penetrate cell membranes. However, 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide, including its potential applications in drug development, its mechanism of action, and its interactions with other proteins and enzymes. Further studies are also needed to determine the optimal conditions for the synthesis of 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide and its potential toxicity in vivo. Additionally, the potential use of 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide in combination with other drugs or therapies should be explored to enhance its therapeutic effects.
In conclusion, 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide is a promising compound that has potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and explore its potential applications in drug development.
合成法
3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide can be synthesized using different methods, including the reaction of 3-aminopropylimidazole with 3-bromopropylbenzamide, which yields 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide as a white solid. Another method involves the reaction of 3-aminopropylimidazole with 3-(chloromethyl)benzamide. The yield of 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
科学的研究の応用
3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and cardiovascular diseases. In cancer research, 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular diseases, 3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide has been shown to improve heart function and reduce damage caused by ischemia-reperfusion injury.
特性
IUPAC Name |
3-[(3-imidazol-1-ylpropylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c15-14(19)13-4-1-3-12(9-13)10-16-5-2-7-18-8-6-17-11-18/h1,3-4,6,8-9,11,16H,2,5,7,10H2,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGDBRMTUNWSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CNCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-ethylbicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7458426.png)


![2-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylethanol](/img/structure/B7458448.png)



![tert-butyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458501.png)
![4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile](/img/structure/B7458509.png)
![1-[2-(N-methylanilino)acetyl]imidazolidin-2-one](/img/structure/B7458518.png)
